molecular formula C12H16O2 B14419673 4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione CAS No. 79801-23-3

4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione

Cat. No.: B14419673
CAS No.: 79801-23-3
M. Wt: 192.25 g/mol
InChI Key: NEESDSRGTUEZGT-UHFFFAOYSA-N
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Description

4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with a methylcyclopentene group and a cyclopentane-1,3-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione typically involves the alkylation of 2-methylcyclopentane-1,3-dione with a suitable alkylating agent. One common method is the reaction of 2-methylcyclopentane-1,3-dione with 2-(1-naphthyl)ethyl bromide, which yields the O-alkylation product . The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dione moiety to diols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylcyclopentene group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce diols.

Scientific Research Applications

4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved may include metabolic processes where the compound interferes with the normal function of enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a cyclopentane-1,3-dione moiety and a methylcyclopentene group makes it a versatile compound for various applications.

Properties

CAS No.

79801-23-3

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-[(5-methylcyclopenten-1-yl)methyl]cyclopentane-1,3-dione

InChI

InChI=1S/C12H16O2/c1-8-3-2-4-9(8)5-10-6-11(13)7-12(10)14/h4,8,10H,2-3,5-7H2,1H3

InChI Key

NEESDSRGTUEZGT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC=C1CC2CC(=O)CC2=O

Origin of Product

United States

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